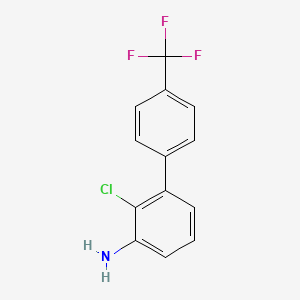

2-Chloro-4'-(trifluoromethyl)biphenyl-3-amine

Description

2-Chloro-4'-(trifluoromethyl)biphenyl-3-amine (CAS 1261747-48-1) is a biphenyl derivative with a molecular formula of C₁₃H₉ClF₃N and a molecular weight of 271.67 g/mol . Key physicochemical properties include a predicted boiling point of 329.1±42.0 °C, density of 1.341±0.06 g/cm³, and a pKa of 2.09±0.10, indicating moderate acidity . The compound features a biphenyl backbone substituted with a chlorine atom at position 2, a trifluoromethyl (-CF₃) group at position 4' of the second phenyl ring, and an amine (-NH₂) group at position 2. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

2-chloro-3-[4-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N/c14-12-10(2-1-3-11(12)18)8-4-6-9(7-5-8)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZCRSSLVZMFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Raw Material Selection

The foundational raw material is biphenyl, which serves as the core structure for subsequent functionalization. This choice is strategic due to biphenyl’s availability and reactivity profile, facilitating various substitution reactions.

Stepwise Synthesis Approach

The general synthesis involves:

- Nitration of biphenyl to introduce nitro groups, forming nitrobiphenyl intermediates.

- Chlorination to incorporate chlorine atoms at specific positions.

- Reduction of nitro groups to amines, yielding the target amino derivatives.

Reaction Conditions and Solvents

- Nitration : Typically performed using concentrated nitric acid under controlled temperature (~50°C) to prevent over-nitration.

- Chlorination : Carried out using chlorine gas or chlorinating agents in inert solvents like chlorobenzene, at elevated temperatures (~90°C).

- Reduction : Iron powder in chlorobenzene or other suitable solvents, with reaction temperatures around 90°C, facilitate the conversion of nitro groups to amino groups.

Key Parameters

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 35–90°C | Control reaction rate and selectivity |

| Solvent | Acetic acid, acetic anhydride, chlorobenzene | Solubilize reactants, facilitate reactions |

| Reaction Time | 10–15 hours | Ensure complete conversion |

Specific Preparation Methods

Method 1: Nitric Acid Nitration and Chlorination (Based on Patent CN105037172A)

This method emphasizes the industrial feasibility, cost-effectiveness, and simplicity:

- Nitration Step : Biphenyl is nitrated using concentrated nitric acid in acetic acid, producing nitrobiphenyl.

- Chlorination Step : The nitrobiphenyl is chlorinated using chlorine gas in chlorobenzene, yielding 2-(4'-chlorophenyl) biphenyl.

- Reduction Step : The chlorinated nitrobiphenyl is reduced with iron powder to form the amino derivative, 2-(4'-chlorophenyl) aniline.

This approach avoids precious metal catalysts, uses wide raw material sources, and is suitable for large-scale production.

Method 2: Direct Functionalization with Trifluoromethyl Groups

The trifluoromethyl group is introduced via electrophilic aromatic substitution or via cross-coupling reactions, often using reagents like trifluoromethyl iodide or specialized reagents under controlled conditions.

-

- Use of toluene or other inert solvents.

- Elevated temperatures (~100°C).

- Catalysts such as copper or iron salts to facilitate trifluoromethylation.

Outcome :

- Formation of the trifluoromethyl-substituted biphenyl amine with high regioselectivity.

Method 3: Multi-step Organic Synthesis (Based on Literature Data)

- Starting from biphenyl, nitration, chlorination, and reduction steps are combined with trifluoromethylation to yield the target compound.

- Purification involves washing, distillation, and chromatography to achieve high purity (>90%).

Data Table Summarizing Preparation Methods

| Method | Raw Materials | Key Reactions | Solvents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Industrial Nitration & Chlorination | Biphenyl, nitric acid, chlorine | Nitration, chlorination, reduction | Acetic acid, chlorobenzene | 35–90°C, 10–15 hours | Cost-effective, scalable, no precious metals | Multi-step, requires careful temperature control |

| Electrophilic Trifluoromethylation | Biphenyl derivatives, trifluoromethyl reagents | Electrophilic aromatic substitution | Toluene, inert solvents | 80–100°C | High regioselectivity, efficient | Requires specialized reagents |

| Combined Multi-step Synthesis | Biphenyl, reagents for nitration, chlorination, trifluoromethylation | Sequential reactions | Various | Controlled temperature, inert atmosphere | High purity, adaptable | Longer process, complex purification |

Research Findings and Optimization Notes

- Yield Optimization : Reaction parameters such as temperature, reagent ratios, and reaction time significantly influence yield. For example, nitration at 50°C for 10 hours yields high conversion with minimal by-products.

- Purification Techniques : Recrystallization, chromatography, and distillation are employed to enhance purity, especially for pharmaceutical-grade intermediates.

- Environmental and Safety Considerations : Use of less hazardous reagents and solvents, along with proper waste management, is critical for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amine.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, substituted biphenyl amines, and various functionalized biphenyl compounds.

Scientific Research Applications

Scientific Research Applications

2-Chloro-4'-(trifluoromethyl)biphenyl-3-amine has a diverse range of applications in scientific research:

1. Chemistry:

- Building Block for Synthesis: It serves as an essential intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

2. Biology:

- Biological Activity Studies: The compound has been investigated for its antimicrobial, antiviral, and anticancer properties. Its interaction with biological systems can lead to significant therapeutic applications.

3. Medicine:

- Drug Development: It acts as a precursor for developing novel therapeutic agents targeting various diseases. Research indicates potential anti-inflammatory and anticancer activities, highlighting its importance in pharmacology.

4. Industry:

- Material Science: The compound is utilized in producing advanced materials such as polymers and liquid crystals due to its unique electronic properties.

Case Studies and Research Findings

Several studies have documented the biological effects and potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated effectiveness against specific cancer cell lines; the trifluoromethyl group enhances potency. |

| Study B | Enzyme Interaction | Showed binding affinity with cytochrome P450 enzymes, indicating potential for drug metabolism modulation. |

| Study C | Anti-inflammatory Properties | Suggested inhibition of pro-inflammatory cytokines; further research needed to elucidate mechanisms. |

Biochemical Interactions

The compound's interactions with cellular components are crucial for understanding its mechanism of action:

Cellular Effects:

- Influences signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway.

- Affects gene expression related to cell proliferation and apoptosis.

Subcellular Localization:

Understanding where the compound localizes within cells (e.g., endoplasmic reticulum or mitochondria) is vital for elucidating its biochemical effects.

Mechanism of Action

The mechanism of action of 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

2-Chloro-4'-methoxy-3-(trifluoromethyl)-1,1'-biphenyl (26a)

- Molecular Formula : C₁₄H₁₁ClF₃O

- Molecular Weight : 301.68 g/mol

- Key Features : Replaces the amine group with a methoxy (-OCH₃) substituent at position 4'.

- Synthesis : Synthesized via Suzuki-Miyaura coupling with 91% yield in DMF at 60°C .

- Properties : Higher lipophilicity compared to the amine derivative due to the methoxy group.

4-Chloro-4'-methoxy-3-(trifluoromethyl)-1,1'-biphenyl (26b)

- Molecular Formula : C₁₄H₁₁ClF₃O

- Molecular Weight : 301.68 g/mol

- Key Features : Chlorine at position 4 and methoxy at position 4'.

- Synthesis : Lower yield (61% ) in THF, attributed to steric hindrance from the para-substituted chlorine .

- Properties : Crystalline solid (mp 47–48°C), contrasting with the oily consistency of 26a .

4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine Hydrochloride

- Molecular Formula : C₁₃H₁₁ClF₃N (free base)

- Key Features : Amine at position 2 instead of 3.

Non-Biphenyl Analogs

4-Chloro-3-(trifluoromethyl)aniline

- Molecular Formula : C₇H₅ClF₃N

- Molecular Weight : 195.57 g/mol

- Key Features : Single benzene ring with -NH₂, -Cl, and -CF₃ groups.

- Applications : Simpler structure used as an intermediate in dyes and agrochemicals .

- Comparison : Lower molecular weight and boiling point (~250°C ) vs. biphenyl derivatives, reflecting reduced steric complexity .

3'-Chloro-[1,1'-biphenyl]-4-amine

- Molecular Formula : C₁₂H₁₀ClN

- Molecular Weight : 203.67 g/mol

- Key Features : Lacks the -CF₃ group but retains the biphenyl-amine core.

- Implications : Absence of -CF₃ reduces electronegativity and metabolic stability .

Functional Analogues in Pharmacology

Pyridine Derivatives (UDO and UDD)

- Examples: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO).

- Key Features : Incorporate -CF₃ and -Cl groups but within pyridine-piperazine scaffolds.

- Activity: Potent inhibitors of CYP51 enzymes in Trypanosoma cruzi, with efficacy comparable to posaconazole .

- Comparison : The biphenyl-amine structure of 2-Chloro-4'-(trifluoromethyl)biphenyl-3-amine may offer distinct binding interactions due to planarity and rigidity vs. UDO/UDD’s flexible piperazine linker .

Comparative Data Table

Key Research Findings

Synthetic Flexibility : Biphenyl derivatives like 26a and 26b demonstrate that substituent position (e.g., methoxy vs. amine) significantly impacts reaction yields and physical states .

Biological Relevance : The -CF₃ group enhances metabolic stability and electronegativity, as seen in CYP51 inhibitors (UDO/UDD) and biphenyl-amine derivatives .

Physicochemical Trends : Biphenyl structures generally exhibit higher boiling points and densities compared to single-ring analogs, correlating with increased molecular complexity .

Biological Activity

2-Chloro-4'-(trifluoromethyl)biphenyl-3-amine is an organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structure, featuring a biphenyl backbone with a chlorine atom and a trifluoromethyl group, enhances its lipophilicity and stability, making it suitable for various biological applications.

- Molecular Formula : C13H9ClF3N

- Molar Mass : 271.67 g/mol

- Physical State : Yellow crystalline solid

- Melting Point : 100 - 102 °C

- Boiling Point : Approximately 376.1 °C

The trifluoromethyl group contributes to the compound's chemical reactivity, allowing it to participate in electrophilic substitution reactions typical of amines and aromatic compounds.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. Preliminary studies suggest that compounds with similar structures exhibit varied affinities towards biological targets, influencing their pharmacokinetic profiles. The amino group in the compound can act as a nucleophile, facilitating reactions that may lead to the formation of biologically active derivatives.

Biological Activity Studies

Research has focused on the structure–activity relationships (SAR) of compounds related to this compound. These studies aim to elucidate how modifications in the structure impact biological efficacy. For instance, compounds that share structural similarities have been evaluated for their binding affinities and inhibitory activities against various biological targets.

Table 1: Structural Analogues and Their Biological Activities

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine | 400747-98-0 | Lacks chlorine; similar trifluoromethyl substitution | Moderate enzyme inhibition |

| 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine | 444143-45-7 | Contains two trifluoromethyl groups | High receptor affinity |

| 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl | 174612-10-3 | Contains two amino groups | Increased reactivity |

| 2-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine | 1261547-75-4 | Similar structure but different chlorine positioning | Variable activity depending on target |

Case Studies

Several case studies have highlighted the potential of this compound in drug discovery:

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. For example, modifications leading to increased lipophilicity improved cellular uptake and enhanced anticancer efficacy .

- Enzyme Inhibition : Research indicated that certain analogues showed promising inhibitory effects on key enzymes involved in metabolic pathways. This suggests potential applications in metabolic disorders or conditions requiring enzyme modulation.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4'-(trifluoromethyl)biphenyl-3-amine, and what key intermediates are involved?

A common approach involves coupling reactions between halogenated aryl precursors. For example, nitro intermediates (e.g., 2-nitro-4'-trifluoromethylbiphenyl) can be reduced to the target amine using iron powder in acidic conditions. Key steps include:

- Condensation of chlorinated and trifluoromethyl-substituted aromatic precursors under basic conditions (e.g., K₂CO₃).

- Reduction of nitro groups to amines via Fe/HCl systems, with yields influenced by reaction time and stoichiometry .

- Purification via column chromatography or recrystallization to isolate the amine product.

Q. What safety precautions are essential when handling this compound in laboratory settings?

The compound is classified as harmful (Xn) and may cause respiratory or skin irritation. Critical precautions include:

- Use of complete chemical suits , nitrile gloves, and eye protection to prevent dermal exposure .

- Work in a fume hood to avoid inhalation of dust or vapors.

- Avoid environmental release; spills should be contained using inert absorbents and disposed of as hazardous waste .

Q. How can spectroscopic methods (NMR, MS) be optimized for characterizing this compound?

- ¹H/¹³C NMR : The electron-withdrawing trifluoromethyl and chloro groups deshield adjacent protons, producing distinct splitting patterns. For example, aromatic protons near the CF₃ group may appear as doublets due to coupling with fluorine (³J~8–10 Hz).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (~265.6 g/mol) and characteristic fragments like [C₆H₄Cl]⁺ and [C₇H₄F₃]⁺ .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity or electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model:

- Electrophilic substitution patterns : The chloro and trifluoromethyl groups direct further substitutions meta/para due to their -I and -M effects .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate susceptibility to nucleophilic/electrophilic attacks, useful for designing derivatives for catalysis or materials science .

Q. What experimental strategies address contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR chemical shifts or MS fragmentation patterns can arise from solvent effects or impurities. Solutions include:

Q. How can regioselectivity challenges in derivatization reactions be mitigated?

The chloro and amine groups create competing reactive sites. Strategies involve:

- Protecting groups : Temporarily block the amine with Boc or Fmoc to direct electrophiles to the chloro-substituted ring.

- Catalytic systems : Use Pd-catalyzed C–H activation to functionalize specific positions selectively.

- Kinetic vs. thermodynamic control : Optimize reaction temperature and time to favor desired products .

Q. What environmental persistence studies are relevant for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.